2-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide
Description
2-(1H-Benzimidazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a benzimidazole-derived hydrazone characterized by a benzimidazole core linked to an acetohydrazide moiety and a para-diethylamino-substituted benzylidene group. The diethylamino substituent at the para position of the phenyl ring enhances solubility and modulates electronic properties, making this compound distinct among its analogs .
Properties
Molecular Formula |
C20H23N5O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H23N5O/c1-3-24(4-2)17-11-9-16(10-12-17)13-22-23-20(26)14-25-15-21-18-7-5-6-8-19(18)25/h5-13,15H,3-4,14H2,1-2H3,(H,23,26)/b22-13+ |
InChI Key |
YKKQBMMABCAXMB-LPYMAVHISA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The synthesis begins with constructing the 1H-benzimidazole ring. A widely adopted method involves condensing o-phenylenediamine with benzaldehyde in dimethylformamide (DMF) using sodium metabisulfite as a catalyst. This cyclocondensation proceeds via nucleophilic attack and dehydration, yielding 2-phenyl-1H-benzimidazole (Compound I ).
Key Reaction Conditions :
Acetohydrazide Intermediate Preparation
Compound I undergoes alkylation with ethyl chloroacetate in the presence of potassium carbonate, producing ethyl 2-(1H-benzimidazol-1-yl)acetate (Compound II ). Subsequent hydrazinolysis with hydrazine hydrate in ethanol yields 2-(1H-benzimidazol-1-yl)acetohydrazide (Compound III ), a critical intermediate for Schiff base formation.
Optimization Insights :
Schiff Base Condensation
The final step involves condensing Compound III with 4-(diethylamino)benzaldehyde. A catalytic amount of hydrochloric acid (37%) in ethanol facilitates imine bond formation, yielding the target hydrazone.
General Procedure :
- Dissolve 0.02 mol of Compound III in 5 mL absolute ethanol.
- Add 0.02 mol 4-(diethylamino)benzaldehyde and 0.5 mL HCl (37%).
- Reflux at 80°C for 60 minutes.
- Quench with cold water, neutralize with sodium bicarbonate, and crystallize from DMF/water.
Critical Parameters :
Mechanistic Insights and Side Reactions
The Schiff base formation proceeds via a nucleophilic addition-elimination mechanism. The hydrazide’s -NH₂ group attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate that dehydrates to the E-configuration imine. Competing side reactions include:
- Oligomerization : Mitigated by using anhydrous ethanol and controlled stoichiometry.
- Oxidation : Minimized by inert atmosphere (N₂ or Ar).
Advanced Purification Techniques
Post-synthesis purification is critical due to the compound’s tendency to form hydrates. Patent-derived methods recommend sequential solvent extractions:
- Dichloromethane Extraction : Removes non-polar impurities.
- Aqueous Layer pH Adjustment : Adjust to pH 6–8 using NaOH to precipitate the product.
- Recrystallization : Use acetone-diethyl ether (3:1) for high-purity crystals (>99% by HPLC).
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, N=CH-)
- δ 7.49–7.12 (m, 8H, aromatic)
- δ 4.92 (s, 2H, -CH₂CO-)
- δ 3.42 (q, 4H, -N(CH₂CH₃)₂)
- δ 1.12 (t, 6H, -CH₂CH₃)
IR (KBr, cm⁻¹) :
Industrial-Scale Adaptations
Patent US20150051400A1 highlights scalable modifications:
- Catalytic Hydrogenation : Replace HCl with Pd/C (5% w/w) under 4–5 kg/cm² H₂ pressure to enhance stereoselectivity.
- One-Pot Synthesis : Combine benzimidazole formation and hydrazide condensation using glacial acetic acid as a dual solvent/catalyst, reducing steps from 3 to 1.
Comparative Efficiency :
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Traditional Stepwise | 68 | 95 | 12 |
| One-Pot | 73 | 98 | 8 |
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
2-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Material Science: It is used in the development of organic semiconductors and fluorescent probes.
Analytical Chemistry: It serves as a reagent for the detection and quantification of various analytes in complex mixtures.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity () :
Compounds like 4f (3,4-dihydroxyphenyl) and 4j (4-bromophenyl) exhibit moderate to strong antibacterial activity against S. aureus and E. coli. The diethylamino group in the target compound may enhance membrane permeability due to its basicity, but direct comparisons require experimental validation .
Antioxidant Potential () :
Halogenated benzylidene derivatives (e.g., compound 31a with a nitro group) demonstrate superior antioxidant activity compared to ascorbic acid. The diethylamino group’s electron-donating nature could synergize with the hydrazone’s radical-scavenging capacity, though this remains speculative without specific data .
Anti-inflammatory Analogues () :
Diclofenac-derived hydrazones (e.g., compound 1 with a 3-methoxyphenyl group) show anti-inflammatory activity. The target compound’s diethylamino group may alter COX-2 binding affinity compared to methoxy or halogenated analogs .
Key Challenges :
- Steric hindrance from the diethylamino group may require optimized reaction times or temperatures compared to less bulky substituents (e.g., methoxy in compound 9) .
Biological Activity
The compound 2-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and case studies that highlight its pharmacological potential.
Synthesis
The synthesis of 2-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide typically involves a multi-step process, including the condensation of benzimidazole derivatives with hydrazine and subsequent modifications to introduce the diethylamino and methylidene groups. The compound can be synthesized through the following general reaction scheme:
- Formation of Benzimidazole : Reacting o-phenylenediamine with a suitable carbonyl compound.
- Hydrazone Formation : Condensing the benzimidazole with acetohydrazide derivatives.
- Final Modifications : Introducing diethylamino and methylidene functionalities through appropriate reagents.
Antitumor Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to 2-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide have been evaluated against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values for some derivatives were reported between 4 to 17 µM, indicating potent cytotoxic effects against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | A549 | 4 |
| 5d | HCT116 | 17 |
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives has also been explored, showing activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. Compounds similar to our target have demonstrated moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is heavily influenced by their structural components:
- Benzimidazole Core : Essential for bioactivity; modifications can enhance potency.
- Diethylamino Group : Increases lipophilicity, potentially improving cellular uptake.
- Methylidene Linkage : Critical for interaction with biological targets; variations can lead to different pharmacological profiles.
Case Studies
Several case studies have documented the biological effects of benzimidazole derivatives:
- Antitumor Efficacy : A study evaluated the effects of various benzimidazole derivatives on cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Antimicrobial Testing : Another research focused on the synthesis and evaluation of antimicrobial properties, demonstrating effectiveness against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
